molecular formula In2Te3 B072746 Indium telluride CAS No. 1312-45-4

Indium telluride

Cat. No. B072746
CAS RN: 1312-45-4
M. Wt: 612.4 g/mol
InChI Key: TWZRXWXUSGBTAD-UHFFFAOYSA-N
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Description

Indium telluride is an inorganic compound that appears as a black solid . It is sometimes described as an intermetallic compound due to its metal-like and salt-like properties . It is a semiconductor that has attracted interest for its thermoelectric and photovoltaic applications .


Synthesis Analysis

A conventional route for the synthesis of this compound involves heating the elements in a sealed tube . Other methods include an aqueous electrochemical method in a cavity cell , and a pulsed laser deposition method .


Molecular Structure Analysis

The molecular formula of this compound is InTe . Its average mass is 242.418 Da and its monoisotopic mass is 244.810104 Da .


Chemical Reactions Analysis

This compound reacts with strong acids to produce hydrogen telluride .


Physical And Chemical Properties Analysis

This compound has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It has zero H bond acceptors, zero H bond donors, and zero freely rotating bonds .

Scientific Research Applications

  • Superconductivity and Electronic Properties : Indium telluride exhibits superconductivity under high-pressure conditions, transitioning from a semiconductor to a metal. This property is useful in superconducting research and applications (Jia-Zheng Zhen et al., 2022).

  • Magnetic Field Sensors : Tellurium-doped indium antimonide is used in magnetic field sensors in automotive environments, such as crankshaft and camshaft sensors for engine control. The reproducibility of tellurium doping is essential for creating sensitive and stable magnetoresistors (D. L. Partin et al., 1998).

  • Two-Dimensional Frameworks and Photocurrent Response : A unique two-dimensional this compound framework has been created, which shows potential in photocurrent applications and magnetic properties (Yao Fu et al., 2020).

  • Metallic High-Pressure Form : this compound can exist in a high-pressure metallic form, which retains its structure at ambient conditions. This form has applications in high-pressure materials research (C. B. Sclar et al., 1964).

  • Electrochemical Synthesis and Chain Structures : Electrochemical synthesis methods have been used to create new forms of this compound containing one-dimensional chains, which are significant for solid-state chemistry and materials science (Christopher J. Warren et al., 1994).

  • Thermoelectric Properties : this compound, when doped in certain alloys like PbTe1-ySey, shows significant thermoelectric properties, useful in creating efficient thermoelectric materials (A. Bali et al., 2014).

  • Thin Film Solar Cells : Copper this compound (CIT) is a promising semiconductor for thin film solar cells, especially photoelectrochemical solar cells (PESC). Research in this area focuses on understanding the semiconductor-electrolyte interface (A. Vijayakumar et al., 2005).

  • Photovoltaic Module Costs : The scarcity of indium and tellurium can affect production costs for photovoltaic technologies such as CdTe and CIGS, highlighting the need for efficient use and recycling of these materials (C. Candelise et al., 2012).

  • Optoelectronic Properties : this compound has been shown to exhibit unique optoelectronic properties, such as non-linearity in nanophotonic structures, which is significant for the development of photonic applications (R. Biswas et al., 2015).

Mechanism of Action

Target of Action

Indium telluride, also known as tellanylideneindium or tellurium, primarily targets the thermoelectric properties of materials . It forms precipitates in the state-of-the-art Bi2Te3 with crystallographic alignment to the Bi2Te3 structure . This natural epitaxy in a 3-dimensional solid is ideally situated to scatter phonons but produces minimal electronic scattering and, therefore, maintains high mobility .

Mode of Action

This compound interacts with its targets by altering the electronic structure. High concentrations of indium in Bi2Te3 significantly alter the electronic structure, reducing the effective mass and weighted mobility . This interaction effectively destroys the thermoelectric properties even though the lattice thermal conductivity is successfully reduced .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the thermoelectric performance of materials . The compound works to reduce lattice thermal conductivity without harming the electrical properties . This action improves the quality factor, which is proportional to the weighted mobility divided by the lattice thermal conductivity of the material .

Pharmacokinetics

Instead, its impact on bioavailability is more relevant in the context of its incorporation into materials and its effect on their thermoelectric properties .

Result of Action

The result of this compound’s action is a significant alteration of the electronic structure of the target material . This alteration reduces the effective mass and weighted mobility so significantly as to effectively destroy the thermoelectric properties, even though the lattice thermal conductivity is successfully reduced .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to scatter phonons and maintain high mobility is ideally suited to a 3-dimensional solid environment . .

properties

InChI

InChI=1S/2In.3Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZRXWXUSGBTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[In]=[Te].[In]=[Te].[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

In2Te3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are some of the common molecular formulas and structures observed in indium telluride compounds?

A1: this compound exists in various stoichiometries, with each exhibiting distinct structural characteristics:

  • InTe: This form adopts a tetragonal structure and exhibits a band gap of approximately 0.40 eV, located at the M point of the Brillouin zone. []
  • In2Te3: This form commonly adopts a defect zinc-blende structure with the space group F4 3m. []
  • In4Te3: This layered this compound exhibits ultralow thermal conductivity (0.47 W m-1 K-1). []
  • In2Te5: This compound belongs to the pentatelluride family and displays strong anisotropic Raman response for linearly polarized excitation. []

Q2: What is the significance of the one-dimensional In1+ chains observed in InTe?

A2: The presence of one-dimensional In1+ chains in InTe contributes to its anisotropic structural and electronic properties. These chains are responsible for the formation of localized gap states near the valence band maximum, leading to the intrinsic p-type doping observed in this material. []

Q3: How does the presence of In1+ influence the electronic properties of InTe?

A3: In1+ in InTe induces localized gap states near the valence band maximum. These acceptor states contribute to the high intrinsic p-type doping observed in this material, influencing its electrical conductivity. []

Q4: How does the stability of this compound impact its potential for device applications?

A4: The stability of this compound, particularly under different environmental conditions, is crucial for its practical application. For instance, this compound can form at the interface of InSb/CdTe heterostructures during molecular beam epitaxy growth, potentially affecting device performance. [] Conversely, incorporating this compound as a back surface field (BSF) in molybdenum telluride (MoTe2) solar cells enhances their thermal stability and efficiency. []

Q5: How does the choice of substrate temperature influence the properties of this compound thin films?

A5: Substrate temperature significantly impacts the structural and electrical properties of this compound thin films. Films deposited at room temperature tend to be amorphous, while higher substrate temperatures can promote crystallinity and epitaxial growth, leading to significant changes in electrical resistivity. []

Q6: How is this compound utilized in photovoltaic applications?

A6: this compound shows promise in enhancing the performance and stability of solar cells. Specifically, In2Te3 used as a back surface field (BSF) in MoTe2 solar cells significantly boosts conversion efficiency and improves thermal stability compared to cells without BSF. []

Q7: What are the potential advantages of using mercury this compound (HgIn2Te4) in infrared laser technology?

A7: HgIn2Te4 is a promising candidate material for mid-infrared CO2 lasers. Its unique properties, including its band gap and potential for doping, make it suitable for applications in this spectral region. []

Q8: What challenges are associated with forming Schottky barriers on mercury this compound (MIT) surfaces for photodetector applications?

A8: Forming Schottky barriers on MIT surfaces can be challenging due to the tendency for non-rectifying contacts. Researchers are exploring techniques like surface oxidation to form an insulating layer, enabling the fabrication of metal-insulator-semiconductor (MIS) photodetectors with improved performance. []

Q9: What analytical techniques are commonly employed to characterize this compound materials?

A9: Researchers utilize various techniques to study the structural, electronic, and optical properties of this compound:

  • X-ray diffraction (XRD): This technique determines crystal structure, lattice parameters, and phase purity of this compound materials. [, , ]
  • Scanning electron microscopy (SEM): This method provides information about the morphology and microstructure of this compound materials, such as the radial structure of spherulitic crystals. []
  • Transmission electron microscopy (TEM): This high-resolution imaging technique allows researchers to study the detailed structure and defects in this compound materials. []
  • Raman spectroscopy: This technique characterizes vibrational modes and provides insights into the bonding and structural anisotropy in this compound materials. [, ]
  • Density Functional Theory (DFT): This computational method helps understand the electronic band structure, defect states, and properties of this compound. [, ]

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